malleastrone B
説明
Malleastrone B is a limonoid isolated from Malleastrum sp., a genus within the Meliaceae family (mahogany), endemic to Madagascar . It was identified during a bioassay-guided fractionation of an ethanol extract, alongside malleastrones A and C, as part of the first chemical investigation of the Malleastrum genus .
特性
分子式 |
C33H40O10 |
|---|---|
分子量 |
596.7 g/mol |
IUPAC名 |
[(1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,20R)-13-acetyloxy-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.02,11.05,10.08,10.016,20]icos-18-en-4-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C33H40O10/c1-8-16(2)25(37)41-24-22(36)23-28(4)11-9-20(35)29(5)15-40-32(26(28)29,42-17(3)34)27(38)31(23,7)33-21(43-33)13-19(30(24,33)6)18-10-12-39-14-18/h9-12,14,16,19,21-24,26,36H,8,13,15H2,1-7H3/t16-,19-,21+,22+,23+,24-,26+,28+,29-,30+,31-,32+,33+/m0/s1 |
InChIキー |
RDMOWPHFYJPTPP-SSZAIHIRSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)[C@]4([C@@H]3[C@@](C(=O)[C@]2([C@]56[C@@]1([C@@H](C[C@H]5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |
正規SMILES |
CCC(C)C(=O)OC1C(C2C3(C=CC(=O)C4(C3C(C(=O)C2(C56C1(C(CC5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |
同義語 |
malleastrone B |
製品の起源 |
United States |
類似化合物との比較
Structural and Spectral Characteristics
Malleastrone B (compound 2) is a hexacyclic tetranortriterpenoid, a rare structural class among limonoids. Key features include:
- Molecular formula : Likely similar to malleastrone A (C₃₂H₃₈O₁₀), inferred from HRFABMS data .
- Functional groups: Two ester carbonyls (δC 179.7, 170.7), two ketone carbonyls (δC 201.3, 202.3), and a monosubstituted furan moiety (δH 7.16, 6.17, 7.34) .
- Oxygenated carbons : Six sp³-oxygenated carbons (e.g., δC 75.6, C-11; 85.9, C-12) and a hydroxylated side chain at C-22 (δH 4.34, 4.15) .
- Physical state : Colorless crystalline solid, contrasting with malleastrone C, which is a greenish oil .
The structure was elucidated via 1D/2D NMR and X-ray diffraction, confirming its hexacyclic skeleton—a hallmark of antiproliferative limonoids in Meliaceae .
Comparison with Structurally Similar Compounds
Malleastrone A (Compound 1)
Malleastrone A shares the core hexacyclic framework with malleastrone B but differs in substituent positions and stereochemistry:
- Molecular formula : C₃₂H₃₈O₁₀ (identical to malleastrone B) .
- Key distinctions :
- Carbonyl arrangement : Malleastrone A exhibits a unique distribution of oxygenated carbons (e.g., δC 59.8 for C-15 vs. malleastrone B’s δC 77.8 for C-22) .
- Side-chain configuration : The C-22 hydroxyl group in malleastrone B is absent in malleastrone A, replaced by alternative oxygenation at C-14 or C-15 .
- Bioactivity : Both compounds showed antiproliferative activity, though potency differences remain unquantified in the cited study .
Malleastrone C (Compound 3)
Malleastrone C represents a structural divergence within the series:
Comparative Data Table
| Property | Malleastrone A | Malleastrone B | Malleastrone C |
|---|---|---|---|
| Molecular formula | C₃₂H₃₈O₁₀ | Likely C₃₂H₃₈O₁₀ | Undisclosed (differs from A/B) |
| Physical state | Colorless crystal | Colorless crystal | Greenish oil |
| Key functional groups | 2 ester, 2 ketone carbonyls | 2 ester, 2 ketone carbonyls | Fewer oxygenated groups |
| Side-chain hydroxyl | Absent | Present at C-22 | Absent |
| Elucidation method | NMR, X-ray | NMR, X-ray | NMR (g-COSY, g-HMBC, ROESY) |
| Bioactivity | Antiproliferative | Antiproliferative | Undisclosed |
Broader Context: Limonoids in Meliaceae
Malleastrone B’s hexacyclic skeleton is exceptionally rare among limonoids, which typically exhibit pentacyclic frameworks (e.g., azadirachtin from Azadirachta indica) . Its structural complexity and antiproliferative properties align with bioactive limonoids like gedunin, though direct functional comparisons are pending .
Q & A
Q. What methodologies are commonly employed to isolate malleastrone B from Malleastrum species, and how are purity and yield optimized?
Malleastrone B is typically isolated via solvent extraction followed by chromatographic separation. The process begins with maceration of plant material in aqueous methanol (MeOH), partitioning with water and n-BuOH, and subsequent purification using C18 and C8 HPLC columns with gradient elution (50–100% MeOH) . Yield optimization involves adjusting solvent ratios, temperature, and column parameters. Purity is validated via NMR, IR, and mass spectrometry . Maintaining detailed lab records and replicating protocols under controlled conditions ensures reproducibility .
Q. Which spectroscopic techniques are essential for confirming the structural identity of malleastrone B, and what key spectral markers should researchers prioritize?
Structural elucidation requires a combination of UV (for conjugated systems), IR (functional group identification), 1D/2D NMR (carbon skeleton and stereochemistry), and high-resolution mass spectrometry (molecular formula) . Key markers include proton signals for limonoid triterpenoid frameworks (e.g., methyl groups, oxygenated carbons) and cross-peaks in COSY/HMBC spectra confirming connectivity . Researchers should compare data with published spectra to resolve ambiguities .
Q. What standardized assays are used to evaluate the cytotoxic activity of malleastrone B, and how are IC50 values interpreted in preclinical studies?
The A2780 ovarian cancer cell line is a common model for cytotoxicity assays (e.g., MTT or SRB). IC50 values (e.g., 0.63 μM for malleastrone B) quantify potency, with lower values indicating higher efficacy . Researchers must include positive controls (e.g., cisplatin) and validate results across multiple replicates to account for biological variability . Dose-response curves and statistical analyses (e.g., ANOVA) are critical for robust interpretation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data or bioactivity results when replicating malleastrone B isolation protocols?
Contradictions may arise from variations in plant chemotypes, extraction solvents, or instrumental calibration. To resolve these:
- Cross-validate spectral data with independent labs .
- Re-isolate compounds from vouchered plant specimens to confirm source consistency .
- Use standardized reference materials (if available) for instrument calibration .
- Apply multivariate analysis (e.g., PCA) to identify outlier variables in bioactivity datasets .
Q. What strategies are recommended for elucidating the mechanism of action of malleastrone B beyond IC50 determination?
Advanced studies should integrate:
- Omics approaches : Transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest).
- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm gene targets .
- Molecular docking : Predict interactions with known oncogenic proteins (e.g., tubulin, kinases) .
- In vivo models : Xenograft studies to assess pharmacokinetics and toxicity .
Q. How should researchers design studies to reconcile contradictory reports on the bioactivity of malleastrone B across different cell lines or assays?
- Systematic reviews : Meta-analyses of existing data to identify trends or confounding factors (e.g., cell line specificity, assay conditions) .
- Dose-range refinement : Test broader concentration gradients to capture full efficacy profiles .
- Mechanistic redundancy : Use orthogonal assays (e.g., caspase activation for apoptosis) to confirm activity .
Q. What frameworks are effective for integrating malleastrone B research with broader limonoid or natural product discovery literature?
- Comparative analysis : Align structural motifs/bioactivity with related compounds (e.g., odontadenin A, acridocarpusic acid C) to identify SAR trends .
- Data repositories : Contribute to open-access databases (e.g., PubChem, ChEMBL) with standardized metadata .
- Collaborative networks : Partner with ecologists for biodiversity-driven discovery and sustainable sourcing .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., HPLC gradients, NMR solvents) in supplemental materials .
- Ethical reporting : Disclose conflicts of interest and negative results to avoid publication bias .
- Data transparency : Share raw spectral files and bioassay datasets via platforms like Zenodo or Figshare .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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